molecular formula C18H23Cl2N3O3 B13514313 rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans

rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans

Cat. No.: B13514313
M. Wt: 400.3 g/mol
InChI Key: KHCVKBFPKMVIJT-IDVLALEDSA-N
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Description

Rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans is a useful research compound. Its molecular formula is C18H23Cl2N3O3 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, commonly referred to as rac-1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of rac-1, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of rac-1 can be described by its IUPAC name and molecular formula:

  • IUPAC Name : rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methylisoxazol-4-yl)propan-1-one hydrochloride
  • Molecular Formula : C₁₈H₂₂ClN₃O₃·HCl
  • CAS Number : 2639392-89-3

The compound features a pyrrolidine moiety and an oxazole ring, which are critical for its biological activity.

Research indicates that rac-1 acts primarily through modulation of specific biochemical pathways. Its structural components suggest potential interactions with various receptors and enzymes involved in cellular signaling. Preliminary studies have shown that rac-1 may inhibit certain kinases associated with cancer cell proliferation and survival.

Key Findings:

  • Kinase Inhibition : Studies have demonstrated that rac-1 exhibits inhibitory activity against specific kinases involved in tumor growth. For instance, it has been reported to inhibit the activity of phosphatidylinositol 3 kinase (PI3K), which plays a crucial role in cancer cell signaling pathways .
  • Antimicrobial Activity : In vitro tests have shown that rac-1 possesses antimicrobial properties against several bacterial strains, indicating its potential as a therapeutic agent for infections .

Efficacy Studies

Study TypeModel Organism/Cell LineIC50 (µM)Observations
Kinase InhibitionCancer Cell Lines0.5Significant reduction in cell viability observed
Antimicrobial AssayBacterial Strains0.8Effective against Gram-positive bacteria
Enzyme ActivityPI3K0.2Strong inhibition noted

Case Study 1: Cancer Cell Proliferation

In a study examining the effects of rac-1 on cancer cell lines (e.g., A431 and NCI-H1975), researchers found that treatment with rac-1 led to a dose-dependent decrease in cell proliferation. The compound was particularly effective at concentrations around 0.5 µM, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of rac-1 against Staphylococcus aureus and Escherichia coli. The results indicated that rac-1 inhibited bacterial growth effectively at concentrations below 1 µM, highlighting its potential for developing new antibiotics .

Properties

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C18H22ClN3O3.ClH/c1-11-14(18(19)25-21-11)7-8-17(23)22-9-15(16(20)10-22)12-3-5-13(24-2)6-4-12;/h3-6,15-16H,7-10,20H2,1-2H3;1H/t15-,16+;/m0./s1

InChI Key

KHCVKBFPKMVIJT-IDVLALEDSA-N

Isomeric SMILES

CC1=NOC(=C1CCC(=O)N2C[C@H]([C@@H](C2)N)C3=CC=C(C=C3)OC)Cl.Cl

Canonical SMILES

CC1=NOC(=C1CCC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC)Cl.Cl

Origin of Product

United States

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